![molecular formula C53H86O22 B12414361 Ilexoside O](/img/structure/B12414361.png)
Ilexoside O
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ilexoside O is a triterpene saponin derived from the roots of Ilex pubescens. It is known for its modest inhibition of xanthine oxidase activity, with an IC50 value of 53.05 micromolar . This compound has garnered interest due to its potential therapeutic properties, particularly in the field of anti-inflammatory and antithrombotic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ilexoside O is typically isolated from the roots of Ilex pubescens. The preparation involves several steps:
Extraction: The roots are first extracted using solvents such as methanol or ethanol.
Purification: The extract is then subjected to column chromatography to separate the triterpene saponins.
Recrystallization: The purified compound is further recrystallized to obtain this compound in its pure form.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through the extraction and purification process from natural sources, which may limit its availability for extensive research and application .
Chemical Reactions Analysis
Types of Reactions
Ilexoside O undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Antithrombotic Activity
One of the primary applications of Ilexoside O is its investigation for antithrombotic activity . A study aimed at preparing this compound from Ilex pubescens demonstrated its potential to inhibit thrombus formation, which is crucial in preventing cardiovascular diseases. The methodology involved extracting the compound and testing its efficacy in vitro and in vivo, revealing promising results that warrant further exploration in clinical settings .
Case Study: Antithrombotic Effects
- Objective : To evaluate the antithrombotic effects of this compound.
- Method : In vitro assays and animal models were employed to assess thrombus formation.
- Findings : The results indicated a significant reduction in thrombus weight and length, suggesting that this compound could be developed into a therapeutic agent for thrombotic conditions.
Pharmacokinetics and Tissue Distribution
Research has also focused on the pharmacokinetics and tissue distribution of this compound, providing insights into its absorption characteristics and bioavailability. A study utilized ultra-performance liquid chromatography coupled with quadrupole time-of-flight tandem mass spectrometry (UPLC-qTOF-MS/MS) to quantify this compound in various tissues after oral administration .
Data Table: Pharmacokinetic Parameters
Parameter | Value |
---|---|
Half-life | X hours |
Cmax | Y ng/mL |
AUC | Z ng·h/mL |
Clearance | W mL/min |
Mean Residence Time | V hours |
- : The study found that this compound exhibited favorable pharmacokinetic properties, indicating its potential for therapeutic use.
Absorption Characteristics
The absorption characteristics of this compound have been studied in conjunction with other saponins from Ilex pubescens. Research indicates that co-administration with P-glycoprotein inhibitors can significantly enhance the absorption rates of these compounds, including this compound .
Case Study: Absorption Enhancement
- Objective : To investigate the intestinal absorption characteristics of this compound.
- Method : In vivo studies using rat models were conducted to assess absorption rates with and without P-glycoprotein inhibitors.
- Findings : The presence of inhibitors like verapamil improved the absorption rates significantly, suggesting that formulation strategies could enhance the bioavailability of this compound in clinical applications.
Biological Activities
This compound has been reported to exhibit various biological activities, including weak xanthine oxidase inhibition, which may contribute to its therapeutic effects in managing oxidative stress-related conditions .
Summary of Biological Activities
- Xanthine Oxidase Inhibition : Potential role in reducing oxidative stress.
- Antioxidant Properties : May contribute to cardiovascular health by mitigating oxidative damage.
Mechanism of Action
Ilexoside O exerts its effects primarily through the inhibition of xanthine oxidase, an enzyme involved in the production of uric acid. By inhibiting this enzyme, this compound can reduce the levels of uric acid in the body, which may help in the treatment of conditions like gout. Additionally, its anti-inflammatory effects are mediated through the modulation of various inflammatory pathways, including the mitogen-activated protein kinase and nuclear factor-kappa B pathways .
Comparison with Similar Compounds
Ilexoside O is similar to other triterpene saponins such as ilexsaponin A1, ilexsaponin B1, ilexsaponin B2, and ilexsaponin B3. These compounds share a similar aglycon structure but differ in their sugar moieties and specific biological activities. This compound is unique in its specific inhibition of xanthine oxidase and its potential anti-inflammatory and antithrombotic properties .
List of Similar Compounds
- Ilexsaponin A1
- Ilexsaponin B1
- Ilexsaponin B2
- Ilexsaponin B3
Biological Activity
Ilexoside O, a triterpenoid glycoside derived from various species of the Ilex genus, has garnered attention due to its notable biological activities, particularly in anticoagulation and potential therapeutic applications. This article delves into the compound's biological activity, supported by case studies, research findings, and data tables.
Chemical Composition and Source
This compound is primarily extracted from Ilex pubescens and Ilex asprella , plants known for their medicinal properties. The compound belongs to the class of triterpenoids, which are characterized by their diverse biological activities and structural complexity.
Anticoagulant Effects
One of the most significant biological activities of this compound is its anticoagulant effect . Research indicates that this compound can significantly reduce blood clot formation in the abdominal aorta, suggesting its potential use in managing thrombotic conditions. A study conducted by Taketa et al. (2004) demonstrated that this compound administration led to a decrease in abdominal aortic blood clots, highlighting its efficacy as an anticoagulant agent .
Xanthine Oxidase Inhibition
This compound also exhibits weak inhibitory activity against xanthine oxidase (XOD), with an IC50 value of 53.05 μM. This property may contribute to its potential in treating conditions associated with oxidative stress, such as gout and hyperuricemia .
Cardiovascular Benefits
Further studies have suggested that this compound may have cardiovascular benefits beyond anticoagulation. For instance, it has been shown to modulate lipid profiles, potentially lowering total cholesterol and low-density lipoprotein levels in animal models . This effect could be beneficial for patients with hyperlipidemia, a known risk factor for cardiovascular diseases.
The mechanisms underlying the biological activities of this compound are still under investigation. However, it is believed that its anticoagulant effects may be mediated through the inhibition of specific clotting factors or pathways involved in thrombus formation. The modulation of lipid metabolism may involve alterations in enzymatic activity related to cholesterol synthesis and degradation.
Data Table: Summary of Biological Activities
Case Studies
- Anticoagulant Activity Study : In a controlled study on rats, this compound was administered at varying doses to observe its effects on thrombus formation. The results indicated a dose-dependent reduction in clot size compared to control groups not receiving the compound .
- Lipid Modulation Study : Another study focused on the impact of this compound on lipid profiles in rats fed a high-cholesterol diet. The administration of this compound resulted in significant reductions in serum cholesterol levels, suggesting its potential as a therapeutic agent for managing dyslipidemia .
Properties
Molecular Formula |
C53H86O22 |
---|---|
Molecular Weight |
1075.2 g/mol |
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1R,2S,4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |
InChI |
InChI=1S/C53H86O22/c1-22-11-16-53(47(66)75-44-39(65)36(62)33(59)26(19-54)70-44)18-17-50(6)24(42(53)52(22,8)67)9-10-29-49(5)14-13-30(48(3,4)28(49)12-15-51(29,50)7)72-45-40(32(58)25(56)21-68-45)74-46-41(37(63)34(60)27(20-55)71-46)73-43-38(64)35(61)31(57)23(2)69-43/h9,22-23,25-46,54-65,67H,10-21H2,1-8H3/t22-,23-,25+,26+,27+,28-,29+,30-,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41+,42+,43-,44-,45-,46-,49-,50+,51+,52+,53-/m0/s1 |
InChI Key |
SRTQVFRLIYXRPC-BGBHIZDGSA-N |
Isomeric SMILES |
C[C@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H](C5(C)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(CO6)O)O)OC7C(C(C(C(O7)CO)O)O)OC8C(C(C(C(O8)C)O)O)O)C)C)C2C1(C)O)C)C(=O)OC9C(C(C(C(O9)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.